molecular formula C11H17ClN4O B2708946 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol CAS No. 127116-19-2

2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol

Cat. No.: B2708946
CAS No.: 127116-19-2
M. Wt: 256.73
InChI Key: NIIXBFHSTHMFFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with N-hydroxyethylpiperazine . The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.

    Medicine: It is a key intermediate in the synthesis of dasatinib, a drug used in the treatment of certain types of cancer.

    Industry: The compound is used in the production of various pharmaceutical products

Mechanism of Action

The mechanism of action of 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol involves its role as a precursor to kinase inhibitors. These inhibitors work by blocking the activity of specific kinases, which are enzymes involved in the regulation of cell growth and proliferation. By inhibiting these kinases, the compound can help to prevent the uncontrolled growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol is unique due to its specific substitution pattern on the pyrimidine ring and its role as a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIXBFHSTHMFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(2-hydroxyethyl)piperazine (Compound 3) (16.6 g, 127.6 mmol)) and 2-methyl-4,6-dichloropyrimidine (Compound 2) (10.4 g, 63.8 mmol) were mixed with methylene dichloride (80 mL) in reaction flask to be stirred for 2.5 h at 30° C., and then triethylamine (1.8 mL) was added with the reaction overnight in thermal insulation. After vacuum filtration, the cake was rinsed by methylene dichloride. The filtrate was vacuum condensed to dry, and then n-hexane (40 mL) was added to grow the grains for 1 h by stirring. After vacuum filtration, the cake was rinsed by n-hexane (20 mL) and dried at 40° C. to constant weight to give white solid target Compound 4 (14.7 g, yield: 89.8%).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step Two
Yield
89.8%

Synthesis routes and methods II

Procedure details

To a solution of 4,6-dichloro-2-methylpyrimidine (3.00 g) in dichloromethane (35 mL) was added 2-(piperazin-1-yl)ethanol (4.51 mL) at room temperature, and the mixture was stirred for 4 hr. To the reaction mixture was added triethylamine (0.513 mL) at room temperature, and the reaction mixture was stirred overnight. The resulting solid was collected by filtration, washed with dichloromethane, and dried under reduced pressure to give the title compound (4.08 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.51 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.513 mL
Type
reactant
Reaction Step Two

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